Udp-adfg

Description

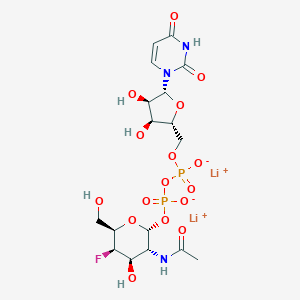

Structure

3D Structure of Parent

Properties

CAS No. |

120596-20-5 |

|---|---|

Molecular Formula |

C17H24FLi2N3O16P2 |

Molecular Weight |

621.3 g/mol |

IUPAC Name |

dilithium;[(2R,3R,4R,5R,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2/t7-,8-,10+,11-,12-,13+,14-,15-,16-;;/m1../s1 |

InChI Key |

OTBRGDFQLVWGHJ-XQVCRSSRSA-L |

SMILES |

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |

Isomeric SMILES |

[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |

Canonical SMILES |

[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |

Synonyms |

UDP-ADFG uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl)diphosphate uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate |

Origin of Product |

United States |

Enzymology and Molecular Mechanisms of Udp Adfg Utilization

Glycosyltransferases Catalyzing UDP-ADFG Transfer

Glycosyltransferases (GTs) are the enzymes responsible for attaching sugar moieties from a nucleotide sugar donor to an acceptor molecule. The transfer of ADFG from UDP-ADFG is carried out by specific members of this large and diverse enzyme superfamily.

Polypeptide N-acetylgalactosaminyltransferases (GalNAc transferases) are a key family of enzymes that initiate mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine or threonine residues on polypeptide chains. While their primary substrate is UDP-GalNAc, their specificity towards different acceptor substrates provides a framework for understanding potential interactions with structurally similar donors like UDP-ADFG.

The ability of these enzymes to effectively glycosylate a peptide is heavily influenced by the primary amino acid sequence of the acceptor substrate. nih.gov Studies using synthetic peptides from the MUC1 tandem repeat have demonstrated that the sequence, length, and the specific position of the serine or threonine residue to be glycosylated significantly impact the efficiency of the transferase. nih.gov For instance, in a 20-residue MUC1 tandem repeat peptide, only two out of three potential threonine residues were glycosylated, and no glycosylation of serine was detected. nih.gov

Different isoforms of GalNAc transferases exhibit distinct, though sometimes overlapping, specificities for acceptor peptides. researchgate.net Research on three human isoforms, GalNAc-T1, -T2, and -T3, revealed that they react at different rates with individual glycosylation sites within the MUC1 repeat. researchgate.net For example, when presented with two different MUC1-derived peptides, GalNAc-T1 and -T3 preferentially glycosylated a threonine in the GVTSA motif, whereas GalNAc-T2 favored a threonine in the GSTAP motif. researchgate.net This highlights the fine-tuned specificity of each enzyme isoform.

Furthermore, these enzymes can exhibit some flexibility in their donor substrate. While GalNAc-T1 and -T3 show strict specificity for UDP-GalNAc, GalNAc-T2 has been shown to also utilize UDP-Galactose (UDP-Gal) with certain peptide acceptors. researchgate.net This suggests that enzymes within this family may have the potential to recognize and utilize alternative nucleotide sugars like UDP-ADFG, provided the furanose ring of ADFG can be accommodated in the active site.

| Enzyme Isoform | Acceptor Peptide Motif | Relative Glycosylation Rate | Primary Donor Substrate | Alternative Donor Substrate Utilization |

|---|---|---|---|---|

| GalNAc-T1 | GVTSA (in Muc1a) | High | UDP-GalNAc | Strict |

| GalNAc-T2 | GSTAP (in Muc1b) | High | UDP-GalNAc | UDP-Gal (with specific acceptors) |

| GalNAc-T3 | GVTSA (in Muc1a) | High | UDP-GalNAc | Strict |

The UDP-glycosyltransferase (UGT) superfamily is a vast group of enzymes found across all kingdoms of life that catalyze the transfer of a glycosyl group from a UDP-sugar to a wide array of acceptor molecules. nih.govnih.gov These enzymes are characterized by a conserved protein structure and a signature sequence of approximately 44 amino acids at the C-terminal end, known as the Plant Secondary Product Glycosyltransferase (PSPG) box. nih.govfrontiersin.org This motif is primarily responsible for binding the UDP moiety of the sugar donor. nih.govmdpi.com

Interactions within the UGT superfamily are crucial for processes like detoxification, where lipophilic compounds are glycosylated to increase their water solubility and facilitate excretion. nih.govfrontiersin.org While the primary focus of much research has been on donors like UDP-glucuronic acid (UDPGA) and UDP-glucose, the fundamental principles of UDP-sugar binding are conserved. frontiersin.org The uracil (B121893) ring, ribose, and diphosphate (B83284) group of the UDP portion of the donor molecule form key interactions with the enzyme's active site. frontiersin.org

In mammals, the superfamily is divided into four main families: UGT1, UGT2, UGT3, and UGT8. nih.gov The UGT1 and UGT2 families are heavily involved in the metabolism of drugs and endogenous compounds. nih.gov While the specific interaction of the broader UGT superfamily with UDP-ADFG is not extensively documented, the conserved nature of the UDP-binding domain suggests that enzymes within this superfamily could potentially recognize UDP-ADFG. However, the specificity for the sugar moiety (in this case, ADFG) would be determined by other, more variable regions of the enzyme's active site.

Structural Biology of UDP-ADFG Binding Enzymes

The three-dimensional structure of glycosyltransferases provides critical insights into how they recognize and bind UDP-ADFG and catalyze the transfer of the sugar.

The active site of a UDP-sugar utilizing enzyme is a precisely shaped pocket designed to accommodate both the nucleotide sugar donor and the acceptor substrate. Structural analyses of various glycosyltransferases reveal a common architecture for the nucleotide binding fold. nih.gov For instance, in the GT2 family of glycosyltransferases, the N-terminal domain is responsible for nucleotide binding and contains several invariant aspartate residues that are critical for catalysis. nih.gov

High-resolution X-ray crystallography of bacterial UDP-sugar epimerases has shown how the enzyme anchors the UDP-sugar substrate and product within the active site. nih.gov The catalytic mechanism often involves key acidic residues, such as aspartate or glutamate, which can act as a general base to activate the acceptor's hydroxyl group for nucleophilic attack on the anomeric carbon of the sugar. In some GT1 family enzymes, a catalytic dyad of histidine and aspartate residues serves this function. frontiersin.orgdtu.dk For example, in the glycosyltransferase GgCGT, the residue His-27 is crucial for stabilizing the acceptor molecule through hydrogen bonding, facilitating the rate-determining step of the reaction. rsc.org The precise positioning of these catalytic residues relative to the bound UDP-sugar is essential for efficient catalysis.

The binding of UDP-ADFG within the enzyme's active site is stabilized by a network of non-covalent interactions, primarily electrostatic in nature. Hydrogen bonds and salt bridges are formed between the enzyme's amino acid residues and the various functional groups of the UDP-sugar molecule.

Structural data from enzymes like UDP-glucose dehydrogenase (UGDH) and SpsA, a member of the GT2 family, provide models for these interactions. nih.govresearchgate.net The pyrophosphate group of the UDP moiety is typically coordinated by positively charged residues (like arginine or lysine) or through a divalent metal ion, often Mn²⁺, which is in turn coordinated by acidic residues like aspartate. nih.gov The uracil base of UDP forms specific hydrogen bonds with the protein backbone or side chains; for instance, an aspartate residue can form a hydrogen bond with the N-3 of the uracil ring. nih.gov The ribose portion of UDP also forms hydrogen bonds with the enzyme. These multiple points of contact ensure the correct orientation of the UDP-ADFG molecule for the subsequent catalytic step.

| UDP-Sugar Moiety | Interacting Enzyme Residues/Components | Type of Interaction | Reference Enzyme Family/Example |

|---|---|---|---|

| Pyrophosphate Group | Arginine, Lysine, Mn²⁺ ion | Ionic bonds, Metal coordination | GT2 (SpsA) |

| Uracil Ring (N-3) | Aspartate | Hydrogen bond | GT2 (SpsA) |

| Ribose Hydroxyls | Various polar residues | Hydrogen bonds | UGDH |

| Acceptor Molecule | Histidine, Aspartate | Hydrogen bond, General base catalysis | GT1 (GgCGT, PtUGT1) |

Reaction Kinetics and Enzymatic Regulation of UDP-ADFG Mediated Processes

The efficiency and control of glycosylation reactions involving UDP-ADFG are governed by the principles of enzyme kinetics and are subject to various levels of regulation.

The kinetic properties of glycosyltransferases are typically analyzed using Michaelis-Menten kinetics, determining key parameters such as the Michaelis constant (Km) for both the donor (UDP-ADFG) and acceptor substrates, and the maximum reaction velocity (Vmax). nih.gov These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. For example, kinetic analysis of different GalNAc-transferase isoforms has shown that they possess distinct kinetic properties for various peptide acceptors, indicating different rates of product formation. researchgate.net Similarly, studies on glycosyltransferases involved in lignan (B3055560) biosynthesis have used kinetic analysis to determine which enzyme is more efficient in glycosylating a specific substrate. frontiersin.org

Enzymatic regulation of processes utilizing UDP-ADFG can occur at multiple levels. The expression of the glycosyltransferase genes themselves is a primary point of control. nih.gov Transcription factors can regulate the constitutive levels of these enzymes in different tissues. nih.gov Furthermore, gene expression can be modulated by hormones, drugs, and other xenobiotics, often through nuclear receptors that sense these chemical signals. nih.gov

Regulation also occurs at the level of substrate availability. The cellular pool of UDP-ADFG is dependent on the biosynthetic pathway that produces it. The transport of nucleotide sugars from the cytoplasm, where they are synthesized, into the lumen of the Golgi apparatus or endoplasmic reticulum, where most glycosylation occurs, is another critical regulatory step. nih.govnih.gov This transport is mediated by specific nucleotide sugar transporters, and their activity can limit the rate of glycosylation. Allosteric regulation, where a molecule binds to a site other than the active site (an allosteric site) to modulate enzyme activity, is another potential mechanism, as seen in some carbohydrate-active enzymes. nih.govdtu.dk

Functional Roles of Udp Adfg in Glycoconjugate Biology

Contributions to Glycoprotein (B1211001) Biosynthesis

UDP-ADFG is a vital donor molecule in the complex pathways of glycoprotein biosynthesis. The enzymatic transfer of its modified sugar component to nascent protein chains contributes to the diverse array of glycan structures found on glycoproteins. This transfer is mediated by specific glycosyltransferases that recognize UDP-ADFG as a substrate. nih.govontosight.ai

N-Linked Glycan Maturation and Endoplasmic Reticulum Quality Control (e.g., UDP-glucose:glycoprotein glucosyltransferase 1)

While UDP-ADFG contributes to the broader category of glycoprotein biosynthesis, its direct involvement in N-linked glycan maturation and endoplasmic reticulum (ER) quality control, particularly through enzymes like UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1), is not indicated by current research. N-linked glycosylation, initiated in the ER, involves the transfer of a pre-assembled oligosaccharide to asparagine residues of proteins. The subsequent processing and quality control mechanisms, such as those mediated by UGGT1, typically utilize UDP-glucose as a sugar donor for reglucosylation of misfolded glycoproteins. wikidata.orgguidetopharmacology.orguni.luuni.lu UDP-ADFG's primary role as a donor of a modified GalNAc moiety positions it more prominently in other glycosylation pathways. nih.govontosight.ai

O-Linked Glycan Formation

UDP-ADFG is a key intermediate in the biosynthesis of glycoproteins that incorporate the N-acetylgalactosamine (GalNAc) moiety. This is highly relevant to O-linked glycan formation, where the initial and often rate-limiting step involves the transfer of GalNAc from UDP-GalNAc to serine or threonine residues of proteins. nih.govwikipedia.orgwikipedia.orgwikidata.orgfishersci.canih.gov Although UDP-ADFG is a fluorinated derivative, its function as a donor for a GalNAc-like sugar suggests its potential or direct participation in the formation of specific O-linked glycans or modified O-glycan structures, contributing to the diversity and function of these important protein modifications. nih.govontosight.ai

Involvement in Glycolipid Synthesis

Beyond its role in glycoprotein biosynthesis, UDP-ADFG is also identified as a crucial intermediate in the synthesis of certain glycolipids. nih.govontosight.ai Glycolipids are essential components of cellular membranes, involved in various biological functions, and their synthesis relies on the sequential addition of sugar moieties from activated nucleotide sugars. The enzymatic transfer of the GalNAc-like sugar from UDP-ADFG contributes to the structural diversity and functional properties of these lipid-linked carbohydrate molecules. nih.govontosight.ai

Impact on Cellular Recognition, Signaling, and Adhesion Processes

The glycoconjugates formed through the participation of UDP-ADFG are integral to various cellular and extracellular processes, including cellular recognition, signaling, and adhesion. nih.govontosight.ai Glycans on cell surfaces act as molecular tags that facilitate specific interactions between cells and with their environment. By contributing its unique sugar moiety to glycoproteins and glycolipids, UDP-ADFG indirectly influences the structural integrity and functional specificity of these glycoconjugates, thereby impacting crucial biological phenomena such as cell-cell communication, immune responses, and tissue development. nih.govuni.lulabsolu.ca

Compound Names and PubChem CIDs

Comparative Biochemical Roles and Pathway Diversification Across Organisms

Microbial Systems: Bacterial and Archaeal Glycosylation Pathways

Microorganisms exhibit a wide array of glycosylation pathways, often involving unique sugar structures and enzymes that contribute to cell wall integrity, host interaction, and immune evasion. Nucleotide sugars are indispensable precursors in these processes.

In pathogenic bacteria like Pseudomonas aeruginosa and Bordetella pertussis, UDP-sugars are critical for the biosynthesis of lipopolysaccharides (LPS), which are major components of their outer membranes and virulence factors. For instance, both P. aeruginosa and B. pertussis produce LPS containing 2,3-diacetamido-2,3-dideoxy-d-mannuronic acid (d-ManNAc3NAcA) via a five-enzyme biosynthetic pathway that originates from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govdrugbank.commediawiki.org Enzymes such as WbpO in P. aeruginosa (serotype O6) and its homologs in B. pertussis (WbpO1629 and WbpO3150) function as 6-dehydrogenases, utilizing UDP-GlcNAc, UDP-N-acetylgalactosamine (UDP-GalNAc), and to a lesser extent, UDP-glucose (UDP-Glc) as substrates. nih.gov The glycosyltransferase WaaG in P. aeruginosa is involved in the synthesis of the LPS core region and interacts with nucleotide sugars such as UDP-glucose, UDP-galactose, and UDP-GalNAc. While the direct involvement of UDP-ADFG in these specific pathways is not extensively documented, its structural similarity to UDP-GalNAc suggests its potential as a substrate analog or a tool for studying GalNAc-transferring glycosyltransferases in these systems.

Archaea, including Sulfolobus tokodaii, also employ diverse glycosylation mechanisms. S. tokodaii, a thermophilic crenarchaeon, possesses a novel biosynthetic pathway for UDP-GalNAc derived from glucosamine-6-phosphate, alongside a bacterial-type UDP-GlcNAc biosynthetic pathway. An enzyme homolog from S. tokodaii has been shown to catalyze UDP-GlcNAc formation from UTP and GlcNAc-1-P. In a related archaeon, Sulfolobus acidocaldarius, an N-glycosylation pathway involves UDP-sulfoquinovose synthase (Agl3), which converts UDP-glucose and sulfite (B76179) into UDP-sulfoquinovose, essential for S-layer glycoprotein (B1211001) assembly. The unique fluorinated nature of UDP-ADFG could provide insights into substrate specificity and enzymatic mechanisms in archaeal glycosyltransferases.

Cryptosporidium parvum, an obligate intracellular parasite, exhibits a more limited de novo nucleotide sugar synthesis, producing only GDP-mannose (GDP-Man), UDP-Glc, and UDP-Gal. ontosight.ai It lacks the machinery for de novo synthesis of other crucial nucleotide sugars like GDP-fucose (GDP-Fuc), UDP-GlcNAc, and UDP-GalNAc, relying instead on transporters to scavenge them from the host. ontosight.ai The simplified N-glycosylation pathway in C. parvum suggests a high dependency on host-derived precursors, making inhibitors targeting its limited de novo pathways or its specific transporters potentially effective.

The diverse biosynthetic routes for nucleotide sugars across microbial systems offer significant evolutionary insights. The presence of both bacterial-type and novel pathways in archaea, for instance, highlights convergent and divergent evolution in carbohydrate metabolism. The distinct mechanisms for synthesizing activated sugars, including the unique modifications found in compounds like UDP-ADFG, reflect adaptations to specific environmental niches and host interactions. Studying these divergent pathways can illuminate the evolutionary pressures that shaped glycosylation machinery and the roles of specific nucleotide sugars in microbial survival and pathogenesis.

Eukaryotic Systems: Fungal and Parasitic Glycosylation (e.g., Leishmania major, Saccharomyces cerevisiae)

Eukaryotic glycosylation pathways are generally more complex than those in prokaryotes, involving extensive processing in the endoplasmic reticulum and Golgi apparatus. Nucleotide sugars remain central to these processes.

Leishmania major, a protozoan parasite, relies heavily on UDP-Glc and UDP-Gal for the biosynthesis of its glycoconjugates, which form a protective glycocalyx essential for its survival and virulence. Leishmania parasites possess a UDP-glucose pyrophosphorylase (UGP) for de novo synthesis of UDP-Glc and an unusual UDP-sugar pyrophosphorylase (USP) that can salvage monosaccharides to generate both UDP-Glc and UDP-Gal. The simultaneous inactivation of both UGP and USP has been shown to be lethal to the parasite, underscoring the critical role of these UDP-sugars. The potential for UDP-ADFG to interfere with GalNAc or galactose-related pathways in Leishmania could be explored for therapeutic strategies.

Saccharomyces cerevisiae (baker's yeast) serves as a powerful model organism and a platform for producing glycosylated biomolecules. While S. cerevisiae can synthesize UDP-Glc and UDP-Gal, it naturally lacks the diversity of nucleotide sugars found in other organisms, necessitating metabolic engineering for the production of complex glycosylated products. Engineered S. cerevisiae strains have been developed to heterologously express nucleotide sugar synthases, enabling the biosynthesis of a wide variety of non-native UDP-sugars from simple starting materials like glucose and galactose. The introduction of enzymes capable of utilizing or modifying UDP-ADFG could further expand the glycosylation capabilities of yeast for biotechnological applications.

Role of UDP-Glycosyltransferases in Plant Metabolism

UDP-glycosyltransferases (UGTs) constitute a large superfamily of enzymes in plants that are crucial for transferring glycosyl moieties from UDP-activated sugar donors to a diverse range of acceptor molecules. These reactions are vital for the stability, water-solubility, detoxification, and transport of plant secondary metabolites, including flavonoids and terpenoids. Plant UGTs typically utilize UDP-activated sugar donors and share a conserved plant secondary product glycosyltransferase (PSPG) box motif. The glycosylation process, catalyzed by UGTs, is often the final step in the biosynthesis of plant natural products, influencing their biological activity and accumulation. While direct studies on UDP-ADFG in plant metabolism are limited, its structure as a modified UDP-sugar suggests its potential as a substrate analog to probe the specificity of plant UGTs or as a tool in metabolic engineering to introduce novel glycosylation patterns in plants.

Advanced Research Methodologies for Studying Udp Adfg

Enzymatic Assays and Product Characterization Techniques

Enzymatic assays are fundamental in studying the biosynthesis and utilization of UDP-ADFG. These assays allow for the characterization of enzymes that either produce or use UDP-ADFG as a substrate. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and quantify the substrate and product of an enzymatic reaction. For instance, in the study of glycosyltransferases that use UDP-ADFG, HPLC can be used to monitor the formation of the glycosylated product over time.

Product characterization is a critical step to confirm the identity of the molecules produced in enzymatic reactions involving UDP-ADFG. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the product, thus confirming the addition of the ADFG moiety to an acceptor molecule. Further structural elucidation can be achieved using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the chemical structure and stereochemistry of the newly formed glycosidic bond.

| Technique | Application in UDP-ADFG Research | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of substrates and products in enzymatic assays. | Reaction kinetics, enzyme activity. |

| Mass Spectrometry (MS) | Determination of the molecular weight of reaction products. | Confirmation of glycosylation, product identity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis of glycosylated products. | Chemical structure, stereochemistry of glycosidic linkages. |

Genetic Manipulation and Pathway Engineering in Model Organisms

Genetic manipulation of model organisms, such as Escherichia coli, is a key strategy to investigate the biosynthetic pathway of UDP-ADFG in vivo. By knocking out or overexpressing genes suspected to be involved in its formation, researchers can observe the effect on the production of UDP-ADFG and related glycoconjugates. For example, the deletion of a gene encoding a putative dehydratase in the pathway could lead to the accumulation of an intermediate, which can then be identified.

Pathway engineering involves the heterologous expression of the entire biosynthetic pathway for UDP-ADFG in a host organism like E. coli. This approach not only confirms the function of the involved genes but also allows for the production of UDP-ADFG in larger quantities for further study. This engineered strain can also be used as a platform to study the activity of glycosyltransferases that utilize UDP-ADFG.

Structural Analysis of UDP-ADFG-Enzyme Complexes

Understanding the three-dimensional structure of enzymes that bind to UDP-ADFG is crucial for elucidating their mechanism of action. X-ray crystallography is a primary technique used to determine the high-resolution structure of an enzyme in complex with UDP-ADFG or its analogs. These structures provide insights into the active site of the enzyme, the specific amino acid residues involved in substrate recognition and catalysis, and the conformational changes that occur upon substrate binding.

For example, the crystal structure of a glycosyltransferase with UDP-ADFG bound would reveal the precise interactions between the nucleotide sugar and the enzyme, which is invaluable information for the design of specific inhibitors. These inhibitors could potentially be developed into new antibiotics that target the biosynthesis of essential bacterial cell surface polysaccharides.

Isotopic Labeling and Metabolic Flux Analysis in Glycosylation Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of UDP-ADFG within a cell. By growing bacteria in the presence of precursors labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can follow the incorporation of these isotopes into UDP-ADFG and the subsequent glycoconjugates. The distribution of isotopes in these molecules can be analyzed by MS and NMR, providing a detailed picture of the metabolic pathways.

Emerging Research Directions in Udp Adfg Biology

Exploration of Undiscovered Metabolic Branches and Intermediates

Traditionally, UDP-Glc has been viewed as an intracellular intermediate for biosynthesis. However, a significant emerging area of research is its role as an extracellular signaling molecule. This represents a paradigm shift in our understanding of its metabolic significance, extending its function beyond the confines of the cell.

In animals, extracellular UDP-Glc is now recognized as a potent agonist for the P2Y14 receptor, a G-protein coupled receptor found on the surface of various cell types, including immune and epithelial cells. nih.govfrontiersin.org Activation of the P2Y14 receptor by UDP-Glc can trigger a range of physiological responses, highlighting a previously unknown signaling pathway. nih.gov

Similarly, in the plant kingdom, evidence is mounting for UDP-Glc as an extracellular signaling molecule. frontiersin.orgnih.gov It is speculated that extracellular UDP-Glc may function as a damage-associated molecular pattern (DAMP), signaling cellular stress or injury to surrounding tissues. nih.gov Studies have shown that fluctuations in extracellular UDP-Glc levels can impact plant growth, development, and immune responses. frontiersin.orgnih.gov This newfound signaling role for UDP-Glc opens up an entirely new branch of its metabolism, involving its transport out of the cell and its interaction with cell surface receptors, the specifics of which are still under active investigation.

Another novel metabolic role for UDP-Glc has been identified in the regulation of protein degradation. Recent research has shown that UDP-Glc can act as a "molecular glue," facilitating the interaction between glucokinase and the E3 ubiquitin ligase cereblon. mdpi.com This interaction leads to the ubiquitination and subsequent degradation of glucokinase, thereby providing a direct link between UDP-Glc levels and the regulation of glycolysis. mdpi.com

| Emerging Role of UDP-Glc | Organism(s) | Key Findings | Potential Intermediates/Pathways |

| Extracellular Signaling | Animals, Plants | Acts as an agonist for the P2Y14 receptor in animals. nih.gov Functions as a potential damage-associated molecular pattern in plants. nih.gov | UDP-Glc transporters, P2Y14 receptor signaling cascade, plant-specific UDP-Glc receptors. |

| Protein Degradation Regulation | Animals | Mediates the interaction between glucokinase and cereblon, leading to glucokinase degradation. mdpi.com | Ubiquitination pathway components. |

Investigation of Novel Glycosyltransferases and Substrate Specificities

The functional diversity of UDP-Glc is executed by a vast superfamily of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of the glucosyl moiety from UDP-Glc to a wide array of acceptor molecules. A key area of emerging research is the discovery and characterization of novel UGTs with unique substrate specificities.

High-throughput screening methods are accelerating the discovery of new UGT substrates. By monitoring the release of UDP, a universal byproduct of the glycosyl transfer reaction, researchers can rapidly screen large libraries of compounds to identify potential substrates for uncharacterized UGTs. nih.gov This approach has the potential to uncover previously unknown glycosylation reactions and expand our understanding of the metabolic capabilities of organisms.

One example of the discovery of novel substrate specificities comes from the study of plant UGTs. A high-throughput screen of a Medicago truncatula UGT, UGT71G1, identified several xenobiotic compounds, including bisphenol A (BPA) and the chemotherapy drug SN-38, as substrates. nih.gov The glycosylation of these molecules can alter their toxicity and bioavailability, suggesting potential applications in bioremediation and medicine.

The substrate specificity of UGTs is not absolute and can be influenced by subtle changes in the enzyme's active site. This has led to research focused on understanding the structural basis of substrate recognition and catalysis. For instance, the crystal structure of a UDP-glucose-specific glycosyltransferase from Mycobacterium avium subsp. paratuberculosis has provided insights into the molecular determinants of its donor substrate specificity.

| Novel Glycosyltransferase/Substrate | Source Organism | Acceptor Substrate(s) | Significance |

| UGT71G1 | Medicago truncatula | Bisphenol A (BPA), SN-38 | Detoxification of environmental pollutants and modification of therapeutic drugs. nih.gov |

| Uncharacterized UGTs | Various | Diverse small molecules | Expansion of the known landscape of glycosylated natural products and xenobiotics. nih.gov |

Systems Biology Approaches to Glycosylation Networks

The synthesis of complex glycans from UDP-Glc and other nucleotide sugars involves a complex network of enzymes, transporters, and regulatory factors. Understanding how these components work together to produce the vast diversity of glycan structures observed in nature requires a systems-level approach. Systems glycobiology is an emerging field that combines experimental data with computational modeling to construct and analyze glycosylation reaction networks. wikipedia.org

The construction of these network models relies on integrating various types of "omics" data, including genomics, transcriptomics, proteomics, and glycomics. By mapping this data onto known metabolic pathways, researchers can create detailed in silico models of glycosylation. These models can then be used to simulate the dynamics of the network and generate testable hypotheses about its function.

| Systems Biology Approach | Objective | Key Methodologies | Potential Outcomes |

| Glycosylation Network Modeling | To understand the regulation and dynamics of glycan biosynthesis. wikipedia.org | Integration of omics data, metabolic flux analysis, kinetic modeling. | Identification of key regulatory nodes, prediction of glycan profiles under different conditions. |

| In Silico Simulation | To predict the effects of genetic or environmental perturbations on glycosylation. | Ordinary differential equations, logic-based reaction networks. | Design of strategies for glycoengineering, identification of potential drug targets. |

Biotechnological Applications and Glycoengineering Potential

The expanding knowledge of UDP-Glc metabolism and the enzymes involved is paving the way for exciting biotechnological applications. Glycoengineering, the targeted modification of glycosylation pathways, holds immense promise for the production of novel therapeutics, biomaterials, and other valuable products.

A key focus of glycoengineering is the modification of glycosyltransferases to alter their substrate specificity or improve their catalytic efficiency. By using techniques such as site-directed mutagenesis and directed evolution, researchers can create enzymes with desired properties. For example, the substrate specificity of a Bacillus licheniformis glycosyltransferase, YjiC, was successfully altered to favor a different nucleotide sugar donor, thymidine (B127349) diphosphate (B83284) (TDP)-glucose, through site-directed mutagenesis. This demonstrates the potential to engineer enzymes for the synthesis of novel glycoconjugates.

Furthermore, the ability to manipulate glycosylation pathways in microbial hosts, such as E. coli and yeast, is enabling the production of complex glycans and glycoproteins that are difficult to synthesize chemically. By introducing the necessary glycosyltransferases and nucleotide sugar biosynthesis pathways, these organisms can be turned into cellular factories for the production of valuable glycoconjugates.

The discovery of novel UGTs with unique substrate specificities, as discussed in section 7.2, also has significant biotechnological implications. These enzymes could be used for the in vitro synthesis of specific glycans or for the detoxification of environmental pollutants.

| Biotechnological Application | Approach | Example | Potential Impact |

| Glycoengineering of Enzymes | Site-directed mutagenesis to alter substrate specificity. | Modification of Bacillus licheniformis YjiC to prefer TDP-glucose. | Synthesis of novel glycoconjugates with unique properties. |

| Microbial Glycosylation | Heterologous expression of glycosylation pathways in microorganisms. | Production of complex human glycans in yeast. | Cost-effective and scalable production of therapeutic glycoproteins and other glycoconjugates. |

| Biocatalysis | Use of isolated UGTs for in vitro synthesis. | Glycosylation of xenobiotics like BPA by UGT71G1. nih.gov | Green and efficient synthesis of valuable chemicals and bioremediation of pollutants. |

Q & A

Q. Basic Research Design

- Methodological Guidance : Utilize factorial design principles to systematically evaluate interactions between variables (e.g., concentration, temperature, pH). Ensure replication and randomization to minimize bias .

- Documentation : Follow standardized protocols for reporting variables, controls, and statistical methods (e.g., ANOVA, mixed models) to ensure reproducibility .

What advanced strategies address contradictory findings in Udp-adfg biochemical assays?

Q. Advanced Data Contradiction Analysis

- Hypothesis Testing : Re-examine experimental conditions (e.g., purity of reagents, instrument calibration) and employ sensitivity analysis to identify outliers .

- Cross-Validation : Compare results with alternative methodologies (e.g., spectroscopy vs. chromatography) and validate using independent datasets .

How should researchers ensure GDPR compliance when handling human-derived data in Udp-adfg studies?

Q. Regulatory & Ethical Compliance

- Data Protection Impact Assessment (DPIA) : Mandatory for studies involving identifiable human data. Include risk mitigation strategies and obtain IRB approval before initiating research .

- Training : Implement GDPR-specific training for research teams to ensure adherence to data anonymization and storage protocols .

What steps are critical for developing a testable hypothesis in Udp-adfg mechanistic studies?

Q. Hypothesis Formulation

- Theoretical Alignment : Ground hypotheses in existing biochemical pathways or prior evidence of Udp-adfg’s role (e.g., enzyme-substrate interactions) .

- Falsifiability : Define clear success/failure criteria using measurable outcomes (e.g., reaction kinetics, binding affinity) .

How to structure a Data Management Plan (DMP) for Udp-adfg research funded by agencies like the DFG?

Q. Data Governance

- Key Elements : Specify data types (raw, processed), storage protocols (FAIR principles), and long-term accessibility plans. Include metadata standards and ethical/legal constraints .

- Disciplinary Adaptation : Align DMPs with domain-specific requirements (e.g., structural biology vs. pharmacology) .

Which statistical methods are optimal for analyzing Udp-adfg dose-response relationships?

Q. Advanced Statistical Analysis

- Nonlinear Regression : Use sigmoidal models (e.g., Hill equation) to quantify efficacy and potency. Validate assumptions via residual plots .

- Error Propagation : Calculate confidence intervals for EC50/IC50 values using bootstrap methods .

How can interdisciplinary methodologies enhance Udp-adfg research in understudied biological systems?

Q. Interdisciplinary Integration

- Comparative Frameworks : Adapt techniques from related fields (e.g., metabolomics for pathway analysis or cryo-EM for structural insights) .

- Collaborative Validation : Partner with domain experts to refine experimental workflows and interpret cross-disciplinary data .

What protocols ensure data integrity in high-throughput Udp-adfg screening assays?

Q. Quality Control

- Blinding & Automation : Implement automated data capture to reduce human error and use blinded analysis for unbiased interpretation .

- Audit Trails : Maintain detailed logs of instrument settings, reagent batches, and raw data backups .

How to validate Udp-adfg’s role in a novel biochemical pathway?

Q. Mechanistic Validation

- Knockout/Knockdown Models : Use CRISPR or siRNA to assess phenotypic changes in Udp-adfg-deficient systems .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interactions .

What ethical frameworks govern Udp-adfg research involving animal models?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.